1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate
描述
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate, also known as PD 153035, is a synthetic small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 selectively targets the EGFR tyrosine kinase, which is a transmembrane receptor that is overexpressed in many types of cancer. By inhibiting the activity of EGFR, this compound 153035 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound 153035 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. This compound 153035 has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process. Additionally, this compound 153035 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of non-cancerous diseases.
实验室实验的优点和局限性
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR, which reduces the risk of off-target effects. However, this compound 153035 also has some limitations. It is not effective against all types of cancer, and some cancer cells may develop resistance to this compound 153035 over time. Additionally, this compound 153035 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035. One area of interest is the development of new analogs that have improved potency and selectivity. Another area of interest is the investigation of combination therapies that use this compound 153035 in conjunction with other anti-cancer agents. Additionally, there is ongoing research on the use of this compound 153035 in the treatment of non-cancerous diseases, such as Alzheimer's disease and cardiovascular disease. Finally, there is interest in the development of new drug delivery methods that can improve the solubility and bioavailability of this compound 153035 in vivo.
科学研究应用
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. This compound 153035 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy. Additionally, this compound 153035 has been studied for its potential use in the treatment of non-cancerous diseases, such as Alzheimer's disease and cardiovascular disease.
属性
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)quinazolin-4-one;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.C2H2O4/c1-16-12-5-3-2-4-11(12)14(18)15-13(16)10-17-6-8-19-9-7-17;3-1(4)2(5)6/h2-5H,6-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVODQSVGDUUBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CN3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。